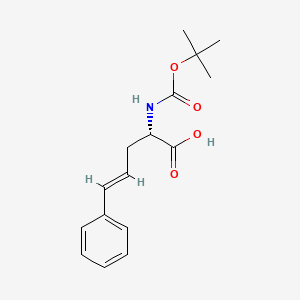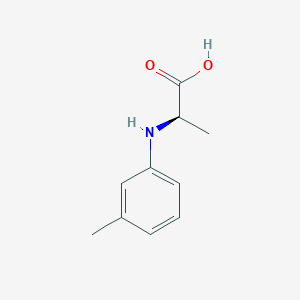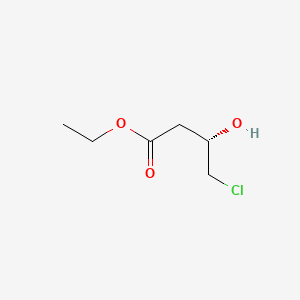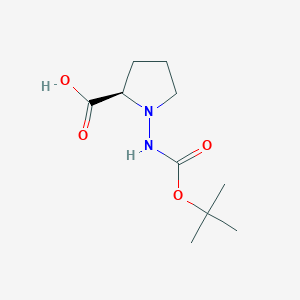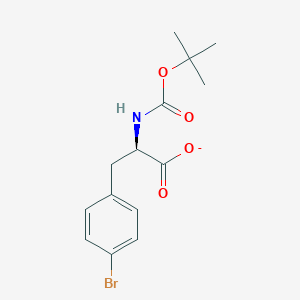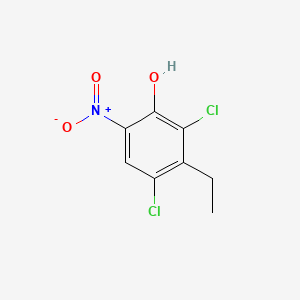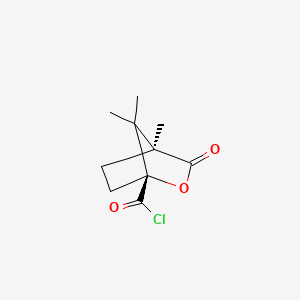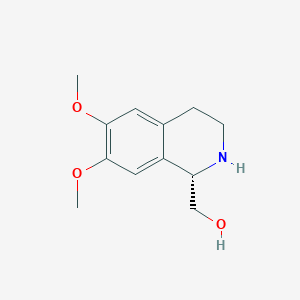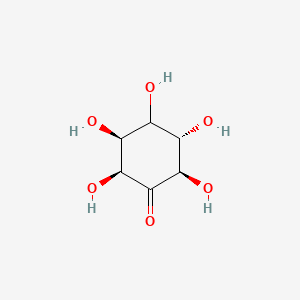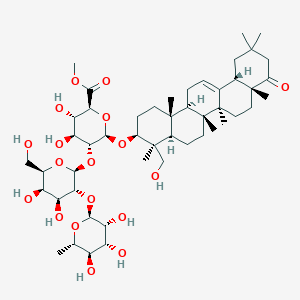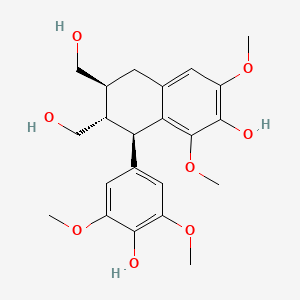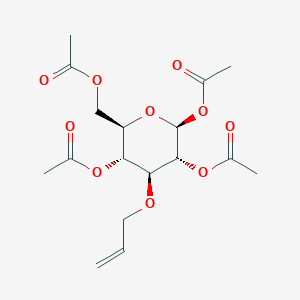
1,2,4,6-Tétra-O-acétyl-3-O-allyl-β-D-glucopyranose
Vue d'ensemble
Description
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose is a carbohydrate derivative used in various chemical and biological research applications. This compound is characterized by the presence of acetyl groups at positions 1, 2, 4, and 6, and an allyl group at position 3 on the beta-D-glucopyranose ring. It is often utilized in the synthesis of more complex molecules and serves as a building block in carbohydrate chemistry.
Applications De Recherche Scientifique
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and as a substrate in enzymatic reactions.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential therapeutic agents.
Industry: The compound is utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Mécanisme D'action
Target of Action
It is known that similar acetylated glucopyranose compounds are often used in the synthesis of disaccharides and d-glucose-6-phosphate , suggesting that they may interact with enzymes involved in carbohydrate metabolism.
Biochemical Pathways
, it can be inferred from its use in the synthesis of disaccharides and D-glucose-6-phosphate that it may influence pathways related to carbohydrate metabolism.
Result of Action
Given its use in the synthesis of disaccharides and d-glucose-6-phosphate , it can be inferred that it may play a role in influencing carbohydrate metabolism at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose typically involves the acetylation of beta-D-glucopyranose derivatives. The process begins with the protection of hydroxyl groups using acetyl groups. The allyl group is then introduced at the 3-position through allylation reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and allyl bromide. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete acetylation and allylation .
Industrial Production Methods
While specific industrial production methods for 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose are not widely documented, the general approach involves large-scale acetylation and allylation reactions. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or reduce double bonds in the allyl group.
Substitution: The acetyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the allyl group at the 3-position.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: A galactose derivative with acetyl groups at positions 2, 3, 4, and 6.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Contains an amino group at the 2-position instead of an allyl group
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose is unique due to the presence of the allyl group at the 3-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIPHVXXKVLL-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


